molecular formula C11H10N2O3 B8575312 3-Isopropenyl-4-methoxy-5-nitrobenzonitrile

3-Isopropenyl-4-methoxy-5-nitrobenzonitrile

Cat. No. B8575312
M. Wt: 218.21 g/mol
InChI Key: LJYDFFMIPCFLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropenyl-4-methoxy-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile

InChI

InChI=1S/C11H10N2O3/c1-7(2)9-4-8(6-12)5-10(13(14)15)11(9)16-3/h4-5H,1H2,2-3H3

InChI Key

LJYDFFMIPCFLNX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C(=CC(=C1)C#N)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-bromo-4-methoxy-5-nitrobenzonitrile (6.26 g, 24.35 mmol) in dimethoxyethane (61 ml) was added water (16 ml), isopropenyl boronic acid (6.28 g, 73.1 mmol), potassium carbonate (10.10 g, 73.1 mmol), and tetrakis(triphenylphosphine) palladium(0) (0.281 g, 0.244 mmol). The resulting mixture was heated to reflux and stirred at this temperature overnight under nitrogen. The reaction mixture was then concentrated, diluted with water, and extracted with ethyl acetate (3×). The combined organics were washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography using a Horizon Biotage, 65i Si column, eluting with 1 column volume of hexanes, followed by a linear gradient of ethyl acetate in hexanes from 0% to 100% over 10 column volumes to afford the title compound as a red oil.
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
6.28 g
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
0.281 g
Type
catalyst
Reaction Step Two

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